![molecular formula C17H26N4O2 B2993822 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone CAS No. 2415630-18-9](/img/structure/B2993822.png)
1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone is an organic compound that features a unique combination of pyrimidine and piperidine rings, making it an interesting subject for various fields of scientific research. Its structure provides significant potential for applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone can be synthesized through several steps:
Formation of 5-Methylpyrimidin-2-ol: : Starting from 5-methylpyrimidine, the hydroxylation reaction is carried out using suitable oxidizing agents.
Coupling with Piperidine: : The 5-methylpyrimidin-2-ol is then reacted with piperidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of Ethanone Derivative: : The piperidine derivative is then reacted with ethyl bromoacetate under basic conditions to form the ethanone derivative.
Industrial Production Methods: The large-scale production involves:
Continuous flow chemistry setups for each reaction step.
Optimization of reaction conditions like temperature, pressure, and solvent selection to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone undergoes several types of reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction reactions may be performed using lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out on the piperidine rings using halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated compounds with suitable bases such as sodium hydride.
Major Products Formed:
Oxidation products may include carboxylic acid derivatives.
Reduction typically produces alcohols.
Substitution leads to derivatives with varied functional groups depending on the halogenated reagents used.
Applications De Recherche Scientifique
1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone is used in:
Chemistry: : As an intermediate in synthesizing complex organic molecules.
Biology: : For probing enzyme functions and pathways.
Medicine: : Potential drug development targeting specific enzymes or receptors.
Industry: : Used in material science for developing new polymers.
Mécanisme D'action
Mechanism: The compound's mechanism of action involves binding to specific molecular targets, influencing biological pathways:
Molecular Targets: : Often targets enzymes involved in critical biochemical processes.
Pathways Involved: : Can inhibit or activate pathways depending on the target enzyme or receptor it interacts with.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other compounds with similar structures, 1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone stands out due to its unique combination of functional groups and structural complexity.
Similar Compounds Include:
1-[4-(5-Methylpyridin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone
1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethanone
These compounds share similar backbone structures but differ in their specific substituents, impacting their reactivity and application scope.
Propriétés
IUPAC Name |
1-[4-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-11-18-17(19-12-13)23-16-5-9-21(10-6-16)15-3-7-20(8-4-15)14(2)22/h11-12,15-16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPWQUIESLOWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
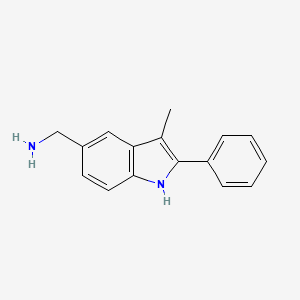

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)
![2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
![2-(acetylsulfanyl)-N-[(2Z)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2993750.png)
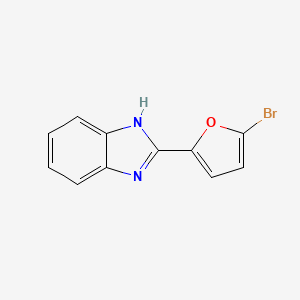
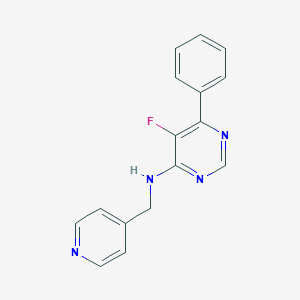
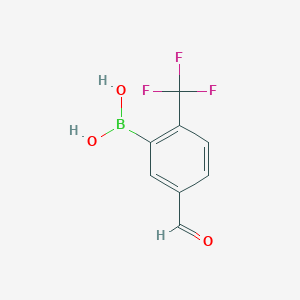
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)
![1-[(4-bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2993758.png)
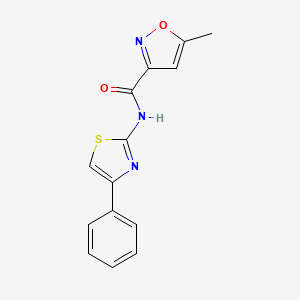
amine hydrobromide](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)
